1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine
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Overview
Description
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. The compound features a bromobenzyl group and a furylmethyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzyl chloride and 2-furylmethylamine.
Nucleophilic Substitution: The 3-bromobenzyl chloride undergoes nucleophilic substitution with piperazine to form 1-(3-bromobenzyl)piperazine.
Alkylation: The resulting 1-(3-bromobenzyl)piperazine is then alkylated with 2-furylmethyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furanones.
Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromobenzyl and furylmethyl groups may play a role in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-benzyl-4-(2-furylmethyl)piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(3-chlorobenzyl)-4-(2-furylmethyl)piperazine: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
1-(3-bromobenzyl)-4-methylpiperazine: Lacks the furylmethyl group, which may influence its overall activity and applications.
The uniqueness of this compound lies in the combination of the bromobenzyl and furylmethyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c17-15-4-1-3-14(11-15)12-18-6-8-19(9-7-18)13-16-5-2-10-20-16/h1-5,10-11H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWLGICDRBMKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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